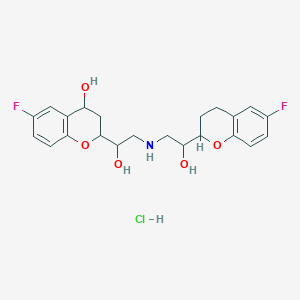
AP1510
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AP1510 is a potent cell-permeable ligand for human FKBP12. AP1510 regulates protein-protein interactions through dimerization.
Applications De Recherche Scientifique
1. Scientific Research and Technology Development
Scientific research, including the development and application of technologies like AP1510, probes the deepest mysteries of the universe and living things. This research leads to the creation of applications and technologies that benefit humanity and create wealth, emphasizing the beauty and benefits of science (Press, 2013).
2. E-Science Environments
In e-science environments, scientists execute scientific applications with various parameters multiple times to simulate and experiment with complicated problems. This process includes using languages like APDL (Application Parameter Description Language) for parameterized simulations, enhancing the adaptability and flexibility of scientific research, as seen in aerospace research for three-dimensional turbulent analysis of compressible flow (Kim et al., 2007).
3. Advances in Animal and Food Sciences
AP1510 may be indirectly related to the advances in proteomics for animal and food sciences. Proteomics, the study of all proteins present in a given tissue or fluid, has enormous potential when applied to animal production and health (APH), an important sector in the world economy. This field is highly competitive and strongly emphasizes innovation and scientific research (Almeida et al., 2014).
4. Application in Scientific Approach for Education
The application of scientific approaches, possibly including tools like AP1510, in student-centred learning processes is significant. The use of e-module media based on learning cycle 7E demonstrates the effectiveness of scientific approaches in improving students' learning outcomes in various fields, including Mathematics and Science (Istuningsih et al., 2018).
5. Digitalization of Agribusiness
Research on the digitalization of agribusiness, which could involve technologies like AP1510, highlights the role of private and corporate investors in financing digital reforms. This sector's practice is significantly influenced by the centralization of financial resources, suggesting a need for deep revision of financing mechanisms (Yuryeva et al., 2023).
6. Improvements in Biomolecular Solvation Software
The development of software like the Adaptive Poisson–Boltzmann Solver (APBS) reflects AP1510's potential relevance in solving equations of continuum electrostatics for large biomolecular assemblages. Such advancements address key challenges in understanding solvation and electrostatics in biomedical applications (Jurrus et al., 2017).
Propriétés
Nom du produit |
AP1510 |
|---|---|
Formule moléculaire |
C66H86N4O16 |
Poids moléculaire |
1191.426 |
Nom IUPAC |
(1R,1'R)-((((Ethane-1,2-diylbis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2'S)-bis(1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate) |
InChI |
InChI=1S/C66H86N4O16/c1-11-65(3,4)59(73)61(75)69-35-15-13-23-49(69)63(77)85-51(29-25-43-27-31-53(79-7)55(37-43)81-9)45-19-17-21-47(39-45)83-57(71)41-67-33-34-68-42-58(72)84-48-22-18-20-46(40-48)52(30-26-44-28-32-54(80-8)56(38-44)82-10)86-64(78)50-24-14-16-36-70(50)62(76)60(74)66(5,6)12-2/h17-22,27-28,31-32,37-40,49-52,67-68H,11-16,23-26,29-30,33-36,41-42H2,1-10H3/t49-,50?,51+,52?/m0/s1 |
Clé InChI |
VITFSWPMZIUXSY-UQXUAMGCSA-N |
SMILES |
O=C(OC1=CC([C@H](OC([C@H]2N(C(C(C(C)(C)CC)=O)=O)CCCC2)=O)CCC3=CC=C(OC)C(OC)=C3)=CC=C1)CNCCNCC(OC4=CC(C(OC(C5N(C(C(C(C)(C)CC)=O)=O)CCCC5)=O)CCC6=CC=C(OC)C(OC)=C6)=CC=C4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AP1510; AP 1510; AP-1510 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide](/img/structure/B1192087.png)


![4-{4-[(4-Methoxyphenyl)methyl]phenyl}-1,3-thiazol-2-amine](/img/structure/B1192099.png)